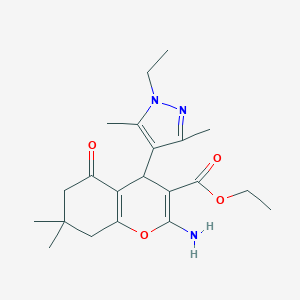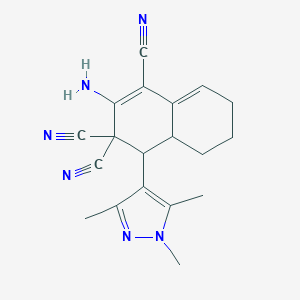![molecular formula C17H20N4O5S B280278 ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280278.png)
ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, commonly known as NPTB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. NPTB is a benzothiophene derivative that has been synthesized using a variety of methods, and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of NPTB involves the inhibition of PDE5, which leads to an increase in cGMP levels in the body. cGMP is a second messenger molecule that plays a crucial role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and vasodilation. By inhibiting PDE5, NPTB enhances the effects of cGMP, leading to increased blood flow and relaxation of smooth muscles. This mechanism of action has been found to be similar to that of sildenafil, a well-known PDE5 inhibitor.
Biochemical and Physiological Effects:
NPTB has been found to exhibit various biochemical and physiological effects. It has been reported to enhance the relaxation of smooth muscles in the corpus cavernosum of the penis, leading to increased blood flow and improved erectile function. NPTB has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, NPTB has been found to exhibit anti-tumor effects by inhibiting the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
NPTB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods, and has been found to exhibit high potency and selectivity as a PDE5 inhibitor. NPTB has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo experiments. However, NPTB has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, NPTB has not been extensively studied in animal models, which can limit its potential applications in preclinical research.
Orientations Futures
There are several future directions for research on NPTB. One direction is to investigate its potential use in the treatment of various diseases such as cancer, cardiovascular diseases, and neurological disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on cGMP signaling pathways. Additionally, future research can focus on optimizing the synthesis method of NPTB to improve its yield and solubility. Overall, NPTB has significant potential for scientific research, and further investigation is warranted to fully explore its applications and potential benefits.
Méthodes De Synthèse
The synthesis of NPTB has been reported in various research articles. One method involves the reaction of 2-acetyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-nitro-1H-pyrazole-1-carboxylic acid in the presence of thionyl chloride and triethylamine, followed by the reaction of the resulting intermediate with ethylamine. Another method involves the reaction of 2-acetyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-nitro-1H-pyrazole-1-carboxamide in the presence of triethylamine and diethylazodicarboxylate. These methods have been found to yield NPTB in good to excellent yields.
Applications De Recherche Scientifique
NPTB has been found to exhibit various scientific research applications. It has been reported to act as a potent and selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. NPTB has also been found to exhibit anti-inflammatory and anti-tumor properties, and has been investigated for its potential use in the treatment of various diseases such as cancer, cardiovascular diseases, and neurological disorders.
Propriétés
Formule moléculaire |
C17H20N4O5S |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
ethyl 2-[2-(4-nitropyrazol-1-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H20N4O5S/c1-3-26-17(23)14-12-6-4-5-7-13(12)27-16(14)19-15(22)10(2)20-9-11(8-18-20)21(24)25/h8-10H,3-7H2,1-2H3,(H,19,22) |
Clé InChI |
XDGZAVGPLZKKNT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)N3C=C(C=N3)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)N3C=C(C=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B280197.png)
![3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280199.png)

![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)
![methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280204.png)
![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)

![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)
![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)
![2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280214.png)

![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280218.png)
